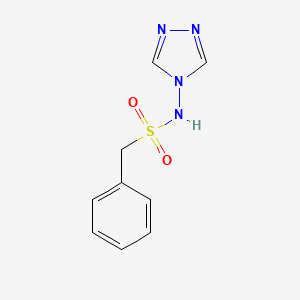
2-(2-nitrobenzylidene)-1-benzothiophen-3(2H)-one
概要
説明
Synthesis Analysis
The synthesis of related benzothiophene compounds involves reactions between nitroarenes and benzo[b]thiophen-3-ylacetonitriles or 3-(phenylsulfonylmethyl)benzo[b]thiophenes in the presence of potassium tert-butoxide and chlorotrimethylsilane, yielding compounds in good yields (Nowacki & Wojciechowski, 2017). Such methodologies highlight the versatility of synthetic approaches in creating benzothiophene derivatives.
Molecular Structure Analysis
The molecular structure of benzothiophene derivatives can be elucidated through techniques like X-ray diffraction, as demonstrated in studies where the crystal structure and molecular conformation are detailed, showcasing the planarity or non-planarity of such molecules and their substituents' arrangements (Elmacı et al., 2015).
Chemical Reactions and Properties
Benzothiophene derivatives participate in various chemical reactions, including nucleophilic substitution and ring closure reactions, which are pivotal for the synthesis of complex molecules. The reactivity of these compounds under different conditions provides insights into their chemical properties and potential reactivity pathways (Kobayashi et al., 2006).
Physical Properties Analysis
The physical properties of benzothiophene derivatives, such as solubility, melting points, and crystal structure, can significantly impact their application in material science. Studies involving Hirshfeld surface analysis and PIXEL energy calculations offer insights into the intermolecular interactions that dictate these physical properties (Subashini et al., 2020).
科学的研究の応用
1. Heterocyclic Compound Synthesis
2-Nitroaryl aldehydes, ketones, and imines, including compounds like 2-(2-nitrobenzylidene)-1-benzothiophen-3(2H)-one, have been utilized in the synthesis of heterocyclic compounds. These compounds undergo reductive cyclization to form 2,1-benzisoxazoles and 3-anilino-2-phenyl-2H-indazoles, showcasing their significance in creating diverse heterocyclic structures (Han et al., 2006).
2. Antibacterial Studies
Compounds derived from 2-(2-nitrobenzylidene)-1-benzothiophen-3(2H)-one have been characterized for their antibacterial activities. Studies involving these compounds have focused on exploring their potential in addressing various bacterial infections, making them relevant in the field of medicinal chemistry (Yusuf et al., 2020).
3. Material Science and Dye Applications
Thioindigo, closely related to 2-(2-nitrobenzylidene)-1-benzothiophen-3(2H)-one, has been studied extensively in material science, particularly as a synthetic dye. It has shown potential in various applications, including functional materials in electronics and photonics. Understanding the solid-state properties of such compounds is critical for their application in advanced technologies (Rivalta et al., 2020).
4. Novel Organic Syntheses
Innovative synthetic routes involving compounds related to 2-(2-nitrobenzylidene)-1-benzothiophen-3(2H)-one have been developed, contributing to the field of organic chemistry. These compounds have been used in reactions such as the Smiles rearrangement, leading to the formation of various biologically active molecules. This showcases their versatility in facilitating complex organic syntheses (Bujok & Mąkosza, 2019).
5. Crystal Structure Analysis
Detailed crystal structure analysis of compounds structurally similar to 2-(2-nitrobenzylidene)-1-benzothiophen-3(2H)-one has been performed, providing valuable insights into their molecular geometry and interactions. Such studies are essential in the field of crystallography and materials science, helping to understand the properties and potential applications of these compounds (Subashini et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2E)-2-[(2-nitrophenyl)methylidene]-1-benzothiophen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO3S/c17-15-11-6-2-4-8-13(11)20-14(15)9-10-5-1-3-7-12(10)16(18)19/h1-9H/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKLLLPQMSFRKN-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)C3=CC=CC=C3S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chembrdg-BB 5315095 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid](/img/structure/B5509313.png)
![N-[rel-(1S,2S)-2-(4-fluorobenzyl)cyclopentyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5509318.png)
![4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5509328.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole](/img/structure/B5509331.png)
![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)
![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)

![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)
![(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)
![N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)